Methyl 4-bromo-2-fluoro-6-propoxybenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-propoxybenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-6-propoxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-6-propoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The propoxy group may influence the compound’s solubility and bioavailability, further affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoro-6-methylbenzoate
- Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
- Methyl 4-bromo-2-fluoro-6-ethoxybenzoate
Uniqueness
Methyl 4-bromo-2-fluoro-6-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-6-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-3-4-16-9-6-7(12)5-8(13)10(9)11(14)15-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPNNYEKFEIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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